7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine
Overview
Description
7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C₁₀H₁₂ClN It is a chlorinated derivative of tetrahydronaphthalene and contains an amine group at the second position of the naphthalene ring
Synthetic Routes and Reaction Conditions:
Reduction of 7-Chloronaphthalene-1,2,3,4-tetraone: This method involves the reduction of 7-chloronaphthalene-1,2,3,4-tetraone using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.
Amination of 7-Chloronaphthalene-1,2,3,4-tetraone: This involves the reaction of 7-chloronaphthalene-1,2,3,4-tetraone with ammonia or an amine source under high pressure and temperature conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis processes, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as 7-chloronaphthalene-1,2,3,4-tetraone.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as tetrahydro derivatives.
Substitution: Substitution reactions can occur at the chlorine or amine positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are typically used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: 7-chloronaphthalene-1,2,3,4-tetraone
Reduction Products: Reduced tetrahydro derivatives
Substitution Products: Various substituted derivatives based on the reagents used
Mechanism of Action
Target of Action
It’s structurally similar to 2-aminotetralin, which has been shown to interact with serotonin and norepinephrine transporters .
Mode of Action
7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine likely interacts with its targets in a similar manner to 2-Aminotetralin. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well .
Biochemical Pathways
Given its potential interaction with serotonin and norepinephrine transporters, it may influence pathways related to mood regulation, pain perception, and the body’s response to stress .
Result of Action
If it acts similarly to 2-aminotetralin, it may result in increased levels of serotonin and norepinephrine in the synaptic cleft, potentially leading to enhanced neurotransmission .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include temperature, pH, and the presence of other substances. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures may affect its stability or activity.
Scientific Research Applications
7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of chlorinated compounds with biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
7-Chloronaphthalene-1,2,3,4-tetraone
7-Chloronaphthalene-1,2,3,4-tetrahydro derivatives
Other chlorinated naphthalene derivatives
Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydronaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTHAPVEIKCPDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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